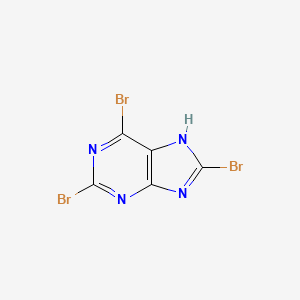

2,6,8-tribromo-7H-purine

Description

Structure

3D Structure

Properties

CAS No. |

89379-12-4 |

|---|---|

Molecular Formula |

C5HBr3N4 |

Molecular Weight |

356.80 g/mol |

IUPAC Name |

2,6,8-tribromo-7H-purine |

InChI |

InChI=1S/C5HBr3N4/c6-2-1-3(11-4(7)9-1)12-5(8)10-2/h(H,9,10,11,12) |

InChI Key |

YYFABSBTYBSQMJ-UHFFFAOYSA-N |

Canonical SMILES |

C12=C(N=C(N1)Br)N=C(N=C2Br)Br |

Origin of Product |

United States |

Structural Characterization and Tautomeric Studies of 2,6,8 Tribromo 7h Purine

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide a powerful, non-destructive means to probe the molecular structure of 2,6,8-tribromo-7H-purine. Each technique offers unique insights into the compound's atomic arrangement and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR spectroscopy would provide critical data for structural confirmation.

In a hypothetical ¹H NMR spectrum, one would expect to observe a signal corresponding to the N-H proton of the purine (B94841) ring. The chemical shift of this proton would be influenced by the solvent and the compound's concentration, typically appearing as a broad singlet. The absence of signals in the aromatic region would confirm the complete substitution of the C2, C6, and C8 positions.

The ¹³C NMR spectrum would be expected to show distinct signals for the five carbon atoms of the purine core. The carbons directly bonded to bromine atoms (C2, C6, and C8) would exhibit chemical shifts influenced by the heavy atom effect of bromine. Analysis of chemical shifts in related purine structures suggests that the signals for C4 and C5 would appear at different positions, reflecting their distinct electronic environments within the bicyclic system. mdpi.com

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H (N7-H) | 13-15 | Broad Singlet | Chemical shift is highly dependent on solvent and concentration. |

| ¹³C (C2) | ~145 | Singlet | Shift influenced by attached bromine. |

| ¹³C (C4) | ~150 | Singlet | |

| ¹³C (C5) | ~120 | Singlet | |

| ¹³C (C6) | ~140 | Singlet | Shift influenced by attached bromine. |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be crucial for confirming its molecular formula, C₅HBr₃N₄.

The mass spectrum would be characterized by a distinct isotopic pattern for the molecular ion peak [M]⁺ due to the presence of three bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This would result in a cluster of peaks for the molecular ion with a characteristic intensity distribution (approximately 1:3:3:1). The accurate mass measurement from HRMS would provide unambiguous confirmation of the elemental formula. researchgate.net Fragmentation patterns could also offer structural information, though the stability of the purine ring might limit extensive fragmentation.

Infrared (IR) and Raman Spectroscopy

The IR spectrum of this compound would be expected to show a characteristic N-H stretching vibration, likely in the range of 3100-3400 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding in the solid state. up.ac.za Vibrations associated with the purine ring system, including C=N and C=C stretching, would appear in the fingerprint region (below 1600 cm⁻¹). The C-Br stretching vibrations would be expected at lower frequencies, typically below 700 cm⁻¹.

Raman spectroscopy would provide complementary information. Due to the different selection rules, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice-versa. mt.com This can be particularly useful for observing the symmetric vibrations of the purine core and the C-Br bonds.

Table 2: Predicted IR and Raman Active Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch | 3100-3400 | IR |

| Purine Ring Skeletal Vibrations | 1400-1600 | IR, Raman |

| C-N/C-C Ring Stretching | 1200-1400 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic and heterocyclic compounds like purines, these transitions are typically π → π* and n → π* transitions. researchgate.netbath.ac.uk

The UV-Vis spectrum of this compound, likely recorded in a solvent like ethanol (B145695) or DMSO, would be expected to show absorption maxima characteristic of the purine chromophore. The position and intensity (molar absorptivity, ε) of these bands are sensitive to the substituents on the purine ring. The bromine atoms, being auxochromes, would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent purine.

Solid-State Structural Determination: X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.

The crystal structure would reveal the planarity of the purine ring system and the precise geometry of the C-Br bonds. It would also elucidate the hydrogen bonding network, showing how the N-H proton of the imidazole (B134444) ring interacts with nitrogen atoms or bromine atoms of neighboring molecules. This information is crucial for understanding the solid-state packing and the physical properties of the compound. While specific crystallographic data for this compound is not available in the searched literature, data for other purine derivatives, such as 7,9-bis(hydroxymethyl)-7H-purine-2,6,8(1H,3H,9H)trione, demonstrates the power of this technique in defining the intricate details of purine structures. nih.gov

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~10.2 |

| c (Å) | ~12.1 |

| β (°) | ~95 |

| V (ų) | ~1040 |

Note: The data in this table is purely hypothetical and serves to illustrate the type of information obtained from an X-ray crystallography experiment. Actual data would require experimental determination.

Tautomerism and Isomerism in this compound Systems

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible isomeric forms that differ in the position of a proton. wikipedia.orgbyjus.com Purines are well-known to exhibit annular tautomerism, where a proton can migrate between the nitrogen atoms of the imidazole ring (N7 and N9).

For this compound, the predominant tautomer is indicated by the name, with the proton residing on the N7 nitrogen. However, the existence of the 2,6,8-tribromo-9H-purine tautomer in equilibrium is highly probable. The relative stability of these two tautomers can be influenced by several factors, including the solvent, temperature, and the electronic effects of the bromo substituents. chimia.ch

Quantum-chemical calculations on related purine systems have shown that the energy difference between N7-H and N9-H tautomers can be small, allowing for the presence of both forms in solution. nih.gov Spectroscopic techniques like NMR can sometimes be used to study this equilibrium, as the different tautomers would give rise to distinct sets of signals. However, if the interconversion is rapid on the NMR timescale, an averaged spectrum may be observed. The study of tautomerism is crucial as the different tautomers can exhibit different chemical reactivity and biological activity.

Theoretical and Experimental Investigation of Tautomeric Forms (e.g., 7H vs. 9H)

The purine scaffold can exist in several tautomeric forms, with the most common being the 7H and 9H tautomers, which differ in the position of the hydrogen atom on the imidazole part of the ring system. The investigation of this tautomeric equilibrium in this compound involves both theoretical calculations and experimental analysis.

Theoretical approaches, primarily using Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers. researchgate.net For substituted purines, calculations can determine the optimized geometries, energies, and spectroscopic properties of the different tautomeric forms. rsc.org In the case of purine and its derivatives, the 9H tautomer is often found to be the most stable form in the gas phase. rsc.orgnih.gov Halogen substitution, as seen in 8-halopurines, has been shown through DFT studies not to change this preference for the N9H tautomer in the gas phase. researchgate.net

Experimental validation of the tautomeric preference is typically achieved through spectroscopic methods, with Nuclear Magnetic Resonance (NMR) and X-ray crystallography being the most definitive. encyclopedia.pubresearchgate.net Low-temperature NMR spectroscopy can be particularly insightful, as it can slow down the proton exchange between tautomers, allowing for the observation of distinct signals for each form. researchgate.netnih.gov This technique has been successfully used to determine the tautomeric equilibria for various purine derivatives, such as 6-chloropurine (B14466) and 6-methoxypurine, by analyzing characteristic chemical shifts and coupling constants. researchgate.net X-ray crystallography provides unambiguous evidence of the tautomeric form present in the solid state. researchgate.netnih.govutoledo.edu For the parent purine molecule, X-ray diffraction has shown that the 7H-tautomer is favored in the crystalline form. thieme-connect.de

While specific experimental data for this compound is not extensively documented in the reviewed literature, the synthesis of 2,6,8-tribromopurine has been reported. sci-hub.se Based on computational studies of other halogenated purines, it is anticipated that the 9H tautomer would be the more stable form. researchgate.net An illustrative data table summarizing expected relative energies from a hypothetical DFT study is presented below.

Table 1: Hypothetical Relative Energies of 2,6,8-Tribromopurine Tautomers from DFT Calculations

| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in DMSO |

|---|---|---|

| 9H-2,6,8-tribromopurine | 0.00 | 0.00 |

| 7H-2,6,8-tribromopurine | 2.50 | 1.80 |

Factors Influencing Tautomeric Equilibria and Stability

The equilibrium between the 7H and 9H tautomers of substituted purines is influenced by a combination of electronic effects of the substituents and the nature of the solvent.

The electronic properties of substituents on the purine ring play a crucial role in determining tautomeric preference. Electron-withdrawing groups, such as the three bromine atoms in this compound, significantly perturb the electron density of the purine core. These substituents affect the basicity of the nitrogen atoms, which in turn influences the stability of the different tautomeric forms. Computational studies on halogenated purines suggest that the electron-withdrawing nature of halogens favors the N9H tautomer. researchgate.net The stability of purine tautomers is also linked to the aromaticity of the two fused rings, with the 9H tautomer generally exhibiting greater aromaticity in the pyrimidine (B1678525) ring. rsc.org

The solvent environment can also have a profound impact on the tautomeric equilibrium. researchgate.net Polar solvents can stabilize more polar tautomers through hydrogen bonding and other intermolecular interactions. For instance, studies on 6-mercaptopurine (B1684380) have shown shifts in the tautomeric equilibrium with changes in solvent polarity. researchgate.net In the case of this compound, it is expected that polar solvents might influence the relative populations of the 7H and 9H tautomers, potentially by interacting with the purine nitrogen atoms.

Table 2: Summary of Factors Influencing Tautomeric Equilibrium in Substituted Purines

| Factor | Influence on Tautomeric Equilibrium |

|---|---|

| Electronic Effects of Substituents | Electron-withdrawing groups like halogens tend to stabilize the 9H tautomer by altering the electron density and basicity of the ring nitrogens. researchgate.net |

| Aromaticity | The 9H tautomer often has a more aromatic pyrimidine ring, contributing to its overall stability. rsc.org |

| Solvent Polarity | Polar solvents can shift the equilibrium by preferentially solvating and stabilizing one tautomer over another. researchgate.net |

| Hydrogen Bonding | The ability of the solvent to act as a hydrogen bond donor or acceptor can influence the position of the tautomeric proton. researchgate.net |

| Temperature | Temperature can affect the position of the equilibrium, and low-temperature studies are often used to resolve individual tautomers. researchgate.netnih.gov |

Theoretical and Computational Chemistry of 2,6,8 Tribromo 7h Purine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for exploring the electronic structures and predicting the properties of molecules. scivisionpub.com

Density Functional Theory (DFT) is a powerful quantum chemical modeling method used to investigate the electronic structure of many-body systems by calculating the total electron densities. scivisionpub.comresearchgate.net This approach is favored for its balance of computational efficiency and accuracy compared to more traditional ab-initio methods. researchgate.net

For purine (B94841) systems, DFT calculations are typically performed to determine the optimized ground-state molecular geometry. A common approach involves using the B3LYP functional with a basis set such as 6-311+G(d,p). scivisionpub.com The process starts with the atomic coordinates, often obtained from experimental X-ray crystallography (CIF files), which are then used as input for software packages like Gaussian. scivisionpub.comresearchgate.net The geometry is optimized without symmetry constraints to find the lowest energy conformation. scivisionpub.com The resulting optimized structural parameters, such as bond lengths and angles, are often compared with experimental data to validate the computational model. Studies on analogous chloropurines have shown a strong correlation between DFT-calculated geometries and those determined by X-ray diffraction, indicating the reliability of this method for halogenated purine systems. scivisionpub.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. americanelements.com The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. americanelements.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. ebi.ac.uk A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to electronic excitation. americanelements.comebi.ac.uk

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide insight into the electrophilic or nucleophilic nature of the molecule. ebi.ac.uk

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies (Note: The following table presents the definitions of these descriptors. Specific values for 2,6,8-tribromo-7H-purine are not available in the cited literature, but values for analogous chloropurines have been calculated in detailed studies. researchgate.net)

| Descriptor | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Chemical Hardness (η) | ΔE / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating how easily the electron cloud is polarized. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from an equilibrium system. |

| Electronegativity (χ) | -μ | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the energy lowering of a system when it accepts electrons. |

Source: Based on methodologies described in chemical literature. researchgate.netebi.ac.uk

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a crystal lattice is dictated by a complex interplay of intermolecular forces. Computational tools are essential for visualizing, quantifying, and understanding these interactions.

Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions within a crystal. scivisionpub.comresearchgate.net The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. These values are mapped onto the surface, providing a detailed picture of intermolecular contacts.

In studies of related chloropurines, the PIXEL method has been used to identify the most significant molecular pairs in the crystal packing and to quantify their interaction energies. scivisionpub.comresearchgate.net It has been shown that π-π stacking interactions, often with a large dispersion component, and various hydrogen bonds are typically the most stabilizing forces. scivisionpub.com

Table 2: Energy Components in PIXEL Calculations (Note: This table describes the general energy components calculated by the PIXEL method. Specific calculations for this compound are not available in the cited literature.)

| Energy Component | Description |

| Coulombic | Electrostatic interaction between the charge distributions of the molecules. |

| Polarization | Interaction arising from the induction of dipoles in neighboring molecules. |

| Dispersion | Attractive interaction resulting from instantaneous fluctuations in electron density (van der Waals forces). |

| Repulsion | Short-range repulsive interaction due to the Pauli exclusion principle when electron clouds overlap. |

| Total Energy | The sum of the Coulombic, polarization, dispersion, and repulsion energies. |

Source: Based on methodologies described in computational chemistry literature. scivisionpub.compixelcalculator.com

The solid-state architecture of purine derivatives is often governed by a combination of hydrogen bonding and π-π stacking interactions. vulcanchem.comnih.gov In this compound, the N-H group of the imidazole (B134444) ring can act as a hydrogen bond donor, while the nitrogen atoms of the purine core can act as acceptors, leading to the formation of hydrogen-bonded networks. scivisionpub.com

Furthermore, the aromatic purine core facilitates π-π stacking interactions, where the planar rings arrange themselves in a face-to-face or offset manner. vulcanchem.com The presence of three bulky bromine atoms would significantly influence the geometry and strength of these stacking interactions due to steric and electronic effects. vulcanchem.com Computational analyses on similar systems have revealed that these interactions are crucial for the stability of the crystal lattice, often working cooperatively with hydrogen bonds to build the final supramolecular structure. scivisionpub.comvulcanchem.com

Molecular Dynamics Simulations for Solution-Phase Behavior and Conformational Studies

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, providing insights into their dynamics, conformational preferences, and interactions with their environment at an atomic level. nih.gov While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles and findings from simulations of related halogenated and substituted purines can be extrapolated to understand its probable behavior in the solution phase. nih.govrsc.org

The primary objective of conducting MD simulations on a molecule like this compound would be to elucidate its conformational landscape, solvation characteristics, and potential for intermolecular interactions in a solvent, typically water. Such simulations can reveal how the bulky and electronegative bromine atoms at the 2, 6, and 8 positions influence the purine ring's flexibility and its interactions with surrounding water molecules.

A critical aspect of performing accurate MD simulations is the availability of reliable force field parameters that describe the potential energy of the system. biorxiv.orgmatsci.org Standard force fields like AMBER and GROMOS have well-established parameters for common biomolecules, but specific parameters for multi-halogenated purines may require careful development and validation. nih.govwiley.com This process often involves quantum mechanical calculations to derive atomic charges and define parameters for bond lengths, angles, and dihedrals involving the bromine atoms. biorxiv.org

Key Areas of Investigation in a Hypothetical MD Simulation:

Conformational Analysis: A key focus would be the rotational freedom around the glycosidic bond (if it were a nucleoside) and the planarity of the purine ring system. The introduction of three bulky bromine atoms is expected to have a significant steric impact, potentially influencing the preferred syn or anti conformation in a corresponding nucleoside. nih.gov

Solvation Shell Structure: MD simulations can map the three-dimensional arrangement of water molecules around the purine. This would reveal the hydration patterns, including the potential for water molecules to form hydrogen bonds with the purine's nitrogen atoms and the influence of the hydrophobic bromine atoms on the local water structure.

Intermolecular Interactions: Of particular interest would be the potential for the bromine atoms to participate in halogen bonding, a type of non-covalent interaction where the halogen acts as an electrophilic species. mdpi.com Simulations could identify the frequency and geometry of such interactions with other molecules in the system.

The following tables represent the kind of data that would be generated and analyzed in a typical MD simulation study of this compound.

Table 1: Hypothetical Force Field Parameters for the Bromine Atoms in this compound

This table illustrates the types of parameters that would need to be defined for the bromine atoms within a force field like the General Amber Force Field (GAFF). These parameters govern the interactions involving the bromine atoms and are crucial for an accurate simulation.

| Parameter Type | Atom Types Involved | Hypothetical Value |

| van der Waals Radius (Å) | Br | 1.85 |

| van der Waals Well Depth (kcal/mol) | Br | 0.25 |

| Partial Atomic Charge (e) | C2-Br | Variable |

| Partial Atomic Charge (e) | C6-Br | Variable |

| Partial Atomic Charge (e) | C8-Br | Variable |

| Bond Stretching (C-Br) Force Constant (kcal/mol/Ų) | C-Br | 200.0 |

| Angle Bending (N-C-Br) Force Constant (kcal/mol/rad²) | N-C-Br | 50.0 |

Table 2: Analysis of Torsional Angles from a Simulated Conformational Study

This table shows potential dihedral angles within the this compound molecule that would be analyzed to understand its conformational preferences in solution. The values would be obtained from the statistical analysis of the MD trajectory.

| Dihedral Angle Definition | Atom Sequence | Predicted Stable Conformation(s) (degrees) |

| Purine Ring Puckering | N1-C2-N3-C4 | ~0 (Planar) |

| Purine Ring Puckering | C4-C5-N7-C8 | ~0 (Planar) |

| Bromine Atom Orientation | N1-C6-C5-N7 | Dependent on steric hindrance |

| Bromine Atom Orientation | N3-C2-N1-C6 | Dependent on steric hindrance |

Chemical Reactivity and Derivatization of 2,6,8 Tribromo 7h Purine

Reactivity at Bromine-Substituted Positions: Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on the 2,6,8-tribromo-7H-purine core proceeds via an addition-elimination mechanism, facilitated by the electron-poor character of the purine (B94841) ring. The reaction involves the attack of a nucleophile on one of the carbon atoms bearing a bromine atom, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. Aromaticity is subsequently restored upon the expulsion of the bromide leaving group.

The regioselectivity of SNAr reactions on this substrate is well-defined. The C6 position is the most electrophilic and thus the most reactive towards nucleophilic attack. This is followed by the C2 position, with the C8 position being the least reactive. This established order of reactivity (C6 > C2 > C8) allows for controlled, stepwise substitution by careful modulation of reaction conditions, such as temperature and stoichiometry. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the bromine atoms, leading to a variety of 2,6,8-trisubstituted purines. nih.gov

| Position | Nucleophile | Product Class | Typical Conditions |

|---|---|---|---|

| C6 | Primary/Secondary Amines (e.g., RNH₂) | 6-Aminopurines | Lower temperatures (e.g., room temp. to 80°C) |

| C6 | Alkoxides (e.g., NaOMe) | 6-Alkoxypurines | Room temperature in corresponding alcohol |

| C2 | Amines (e.g., R₂NH) | 2-Amino-6-bromo-8-bromopurines | Requires harsher conditions after C6 substitution |

| C8 | Thiols (e.g., RSH) | 8-Thiopurines | Generally least reactive position for SNAr |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Transition metal-catalyzed cross-coupling reactions represent the most powerful and widely used methods for the functionalization of this compound. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. researchgate.net The general order of reactivity for palladium-catalyzed cross-coupling reactions differs slightly from SNAr and is typically C6 > C8 > C2. baranlab.org This orthogonal reactivity allows for a strategic combination of SNAr and cross-coupling methods to achieve complex substitution patterns.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling the tribromopurine with various organoboron reagents, such as boronic acids or their esters. researchgate.netscispace.comorganic-chemistry.org The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid. organic-chemistry.org By controlling the stoichiometry of the boronic acid, selective monosubstitution can be achieved, typically at the C6 position. Subsequent couplings at the C8 and C2 positions can be performed by employing more forcing conditions or by using the sequentially substituted bromopurines as substrates. scispace.comnih.gov

| Position | Coupling Partner | Catalyst System (Example) | Base (Example) | Product |

|---|---|---|---|---|

| C6 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 6-Phenyl-2,8-dibromopurine |

| C8 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 6,8-Disubstituted purine |

| C2 | Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 2,6,8-Trisubstituted purine |

Sonogashira Coupling

The Sonogashira coupling is used to introduce alkyne functionalities onto the purine scaffold by reacting it with terminal alkynes. wikipedia.orgorganic-chemistry.org This reaction is typically co-catalyzed by palladium and copper(I) salts and is carried out in the presence of an amine base. wikipedia.org The resulting alkynylpurines are valuable intermediates that can undergo further transformations. The regioselectivity follows the general C6 > C8 > C2 trend, allowing for the stepwise introduction of different alkyne groups.

| Position | Coupling Partner | Catalyst System (Example) | Base (Example) | Product |

|---|---|---|---|---|

| C6 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (Et₃N) | 6-(Phenylethynyl)-2,8-dibromopurine |

| C8 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine (DIPA) | 6-Substituted-8-(trimethylsilylethynyl)purine |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgacsgcipr.orgchemeurope.com It provides a powerful alternative to classical SNAr for introducing primary and secondary amines, as well as other nitrogen nucleophiles, onto the purine ring. wikipedia.orgorganic-chemistry.org The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base. This methodology is particularly useful for coupling less reactive amines or for achieving amination at the more challenging C8 and C2 positions.

| Position | Coupling Partner | Catalyst System (Example) | Base (Example) | Product |

|---|---|---|---|---|

| C6 | Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | 6-(Phenylamino)-2,8-dibromopurine |

| C8 | Morpholine | Pd(OAc)₂ / XPhos | K₂CO₃ | 6-Substituted-8-morpholinopurine |

Electrophilic Aromatic Substitution on the Purine Core

Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom (typically hydrogen) on an aromatic ring. However, this reaction is characteristic of electron-rich aromatic systems like benzene. The purine ring system is inherently electron-deficient due to the presence of four nitrogen atoms. ucalgary.ca This electron deficiency is severely compounded by the strong electron-withdrawing inductive effects of the three bromine atoms in this compound.

Consequently, the purine core of this molecule is highly deactivated and not sufficiently nucleophilic to attack common electrophiles used in reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation. researchgate.net Therefore, electrophilic aromatic substitution on the C-H bond of the imidazole (B134444) ring is not a synthetically viable pathway for the functionalization of this compound.

Functional Group Transformations and Side-Chain Modifications

The derivatives of this compound, synthesized via the methods described in sections 5.1 and 5.2, possess functional groups that can be further manipulated to generate additional molecular diversity. solubilityofthings.com These transformations allow for the fine-tuning of molecular properties and the construction of more complex structures.

Supramolecular Chemistry and Non Covalent Interactions Involving 2,6,8 Tribromo 7h Purine

Self-Assembly Principles and Molecular Recognition

Self-assembly is the spontaneous organization of molecules into stable, well-defined structures, driven by non-covalent interactions. nih.gov For 2,6,8-tribromo-7H-purine, the principles of self-assembly are rooted in the specific and directional nature of its potential intermolecular contacts. Molecular recognition, the specific binding between two or more molecules, is the foundation of this process. The geometry of the purine (B94841) scaffold, combined with the strategic placement of bromine atoms and hydrogen-bonding functionalities, pre-programs the molecule for specific recognition events.

The key to its self-assembly lies in the cooperation and competition between different non-covalent forces, including halogen bonding, hydrogen bonding, and π-π stacking. mdpi.comnih.gov The final supramolecular architecture results from the thermodynamic drive to satisfy these interactions in the most stable arrangement. The introduction of bulky bromine substituents at the C8 position of the purine ring is known to shift the conformational equilibrium of the glycosidic bond in related nucleosides, which in turn promotes the formation of alternative structures such as Z-DNA or guanine (B1146940) quadruplexes. nih.govnih.gov This illustrates how chemical modification directs specific molecular recognition and assembly pathways. nih.gov

Role of Halogen Bonding in Supramolecular Architectures

A halogen bond (XB) is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. nih.gov In this compound, the three bromine atoms are potent halogen bond donors. The electron-withdrawing nature of the purine ring enhances the positive electrostatic potential of the σ-holes on the bromine atoms, making them effective directors of self-assembly.

These C-Br···N or C-Br···O halogen bonds are crucial in forming predictable and robust supramolecular networks. nih.gov The directionality of the halogen bond, with a typical R-X···B angle close to 180°, allows for the precise construction of one-, two-, or three-dimensional architectures. nih.gov Studies on other brominated purines have shown that halogenation significantly influences the stability of nucleic acid base pairs and can be used to stabilize novel biological supramolecular assemblies. nih.gov The strength and directionality of halogen bonds have established them as a powerful tool in crystal engineering, comparable to the more traditional hydrogen bond. nih.govnih.gov

| Property | Description | Relevance to this compound |

|---|---|---|

| Strength | Interaction energy typically ranges from 5-40 kJ/mol, comparable to hydrogen bonds. Strength follows the trend I > Br > Cl > F. | The three C-Br bonds provide moderately strong and reliable interactions for self-assembly. |

| Directionality | Highly directional, with the C-Br···Acceptor angle approaching 180°. | Allows for precise control over the geometry of the resulting supramolecular structure. nih.gov |

| Donor | The bromine atom, via its electropositive σ-hole. | The C2, C6, and C8 bromine atoms act as XB donors. |

| Acceptor | A Lewis basic (nucleophilic) site, e.g., N, O, S, or a π-system. | Ring nitrogens of adjacent purine molecules or solvent molecules can act as XB acceptors. |

Hydrogen Bonding and Dipole-Dipole Interactions

Hydrogen bonding is a specific, strong type of dipole-dipole interaction that occurs when a hydrogen atom is bonded to a highly electronegative atom, such as nitrogen or oxygen. libretexts.orgwikipedia.org In this compound, the proton at the N7 position (N7-H) is a hydrogen bond donor. The lone pairs on the other nitrogen atoms of the purine ring (N1, N3, and N9) can act as hydrogen bond acceptors.

This donor-acceptor pattern allows for the formation of self-complementary hydrogen-bonded pairs. For instance, two molecules of this compound could form a dimer through N7-H···N1 or N7-H···N3 hydrogen bonds. This type of interaction is fundamental to the structure of DNA, where purines and pyrimidines pair through specific hydrogen-bonding patterns. rsc.org In the solid state, these interactions can lead to the formation of extended tapes or sheets. There is often competition between hydrogen and halogen bonding in directing the final crystal structure, and their interplay can be used to create complex assemblies. mdpi.com

π-π Stacking and Hydrophobic Effects in Aggregation

The purine core of the molecule is an aromatic heterocyclic system, which can participate in π-π stacking interactions. wikipedia.org These interactions arise from the electrostatic and dispersive forces between the electron clouds of adjacent aromatic rings. encyclopedia.pub The presence of three strongly electron-withdrawing bromine atoms makes the purine ring electron-deficient. This electronic character influences its stacking behavior. An electron-deficient aromatic ring often prefers to stack with an electron-rich ring in a donor-acceptor fashion. encyclopedia.pub However, it can also stack with identical rings in an offset or parallel-displaced geometry to minimize electrostatic repulsion and maximize favorable dispersion forces. nih.govencyclopedia.pub These stacking interactions often lead to the formation of columnar structures in the solid state.

The three large bromine atoms also significantly increase the hydrophobicity of the molecule. In polar solvents like water (though solubility would be exceedingly low), the hydrophobic effect would be a powerful driving force for aggregation. This effect minimizes the unfavorable interactions between the nonpolar molecular surface and the polar solvent by causing the purine molecules to cluster together, reducing their exposed surface area. This aggregation is primarily driven by entropy and is a key factor in the self-assembly of many organic molecules in aqueous media.

Design and Synthesis of Supramolecular Systems Incorporating this compound Building Blocks

The synthesis of this compound itself typically involves the direct bromination of 7H-purine using an excess of a brominating agent in an acidic medium. vulcanchem.com Careful control of reaction conditions is necessary to achieve the desired tribrominated product. vulcanchem.com

| Method | Reagents/Conditions | Typical Yield | Reference |

|---|---|---|---|

| Direct Bromination | Br₂, HBr, 0–5°C, 12 h | 45–60% | vulcanchem.com |

| Solid-Phase Bromination | Polymer-supported purine, Br₂-lutidine complex, Benzene | High, selective for C8 | researchgate.net |

Once synthesized, this compound serves as a highly versatile building block, or "synthon," for the design of more complex supramolecular systems. vulcanchem.com The bromine atoms are effective leaving groups that can be displaced through various chemical reactions, allowing for the attachment of other functional moieties.

Nucleophilic Aromatic Substitution: The bromine atoms at the C2, C6, and C8 positions can be sequentially or simultaneously replaced by nucleophiles such as amines, alkoxides, or thiols. This allows for the introduction of groups that can impart new functions, such as additional hydrogen-bonding sites, photoactive units, or polymerizable groups.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, are highly effective for forming new carbon-carbon bonds. vulcanchem.com By reacting this compound with various boronic acids, one can attach aryl or heteroaryl groups. vulcanchem.commdpi.com This strategy can be used to create extended π-systems for electronic materials or to build large, shape-persistent macrocycles programmed for specific host-guest recognition.

Through these synthetic strategies, this compound can be incorporated into polymers, liquid crystals, gels, and discrete molecular assemblies, demonstrating its utility as a programmable component in the field of supramolecular chemistry. nih.gov

Preclinical Biological Activity and Medicinal Chemistry Exploration of 2,6,8 Tribromo 7h Purine Derivatives

Antimicrobial Properties and Mechanisms of Action

Purine (B94841) analogues have long been a cornerstone in the development of antimicrobial agents. The ability to modify the purine scaffold at multiple positions, a process for which 2,6,8-tribromo-7H-purine is a key starting material, has led to the discovery of compounds with broad-spectrum activity against bacteria, fungi, and viruses. researchgate.netresearchgate.netredalyc.org

Antibacterial Activity

Derivatives synthesized from substituted purines have demonstrated notable antibacterial efficacy. For instance, a series of 6,8,9-trisubstituted purines were screened for their activity against various bacterial strains. These studies often reveal that the nature and position of the substituent groups are critical for activity. tsijournals.com

In one study, 8-substituted methylxanthine derivatives were synthesized and evaluated. Compound 5a (8-[(3-ethyl-4-oxo-thiazolidin-2-ylidene)hydrazino]-1,3-dimethyl-3,7-dihydropurine-2,6-dione) was found to be four times more active than ampicillin (B1664943) against Pseudomonas aeruginosa with a Minimum Inhibitory Concentration (MIC) of ≤25 µg/mL. nih.govwiley.com Another derivative, 5b , showed double the activity of ampicillin against the same strain. nih.govwiley.com Furthermore, compounds 5d , 7c , and 7f were equipotent to ampicillin against P. aeruginosa, while compound 7a showed potency equal to ampicillin against Proteus vulgaris. nih.govwiley.com

Another investigation into 6-substituted aminopurines revealed that a compound with a 4-chlorobenzylamino group at the 6-position of the purine ring had antibacterial activity comparable to ciprofloxacin (B1669076) against both standard and clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Similarly, certain 9-substituted 6-morpholino-9H-purine derivatives have shown good activity against all tested bacterial strains with MIC values in the range of 4–8 μg/mL. researchgate.net The synthesis of 6-phenylacetylenes and certain enynes of purine have also yielded compounds highly toxic against the K-562 human chronic myelogenous leukemia cell line. nih.gov

| Compound | Bacterial Strain | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| Compound 5a | Pseudomonas aeruginosa | ≤25 | nih.govwiley.com |

| 6-(4-chlorobenzylamino) purine derivative | MRSA (standard and clinical isolate) | Comparable to Ciprofloxacin | researchgate.net |

| 9-substituted 6-morpholino-9H-purines (PP-3, PP-5, PP-6, PO-2, PO-5) | Various bacterial strains | 4-8 | researchgate.net |

| Compound 7a | Proteus vulgaris | 50 (equipotent to ampicillin) | nih.govwiley.com |

Antifungal Activity

The exploration of purine derivatives has also yielded compounds with significant antifungal properties. A study on 6-substituted purines, synthesized from 2-amino-6-chloropurine (B14584), showed that several derivatives displayed good activity against Aspergillus niger and Candida tropicalis. researchgate.netscielo.org.mx Specifically, compounds 7, 8, 11, 13, 15, and 16 were found to be active against three different fungal strains. scielo.org.mx

In a separate study, 6-[(N-phenylaminoethyl)amino]-9H-purine (12 ) and 9-cyclopentyl-6-[(4-fluorobenzyl)amino]-9H-purine (24 ) demonstrated excellent activity against Candida albicans, with an MIC of 3.12 µg/mL, which was superior to the standard antifungal drug oxiconazole. researchgate.net Furthermore, certain 9-substituted 6-morpholino-9H-purine derivatives, such as PO-5 and PO-6 , exhibited strong inhibition of fungal strains with MIC values of 2–4 μg/mL. researchgate.net A new class of purine analogues has also been synthesized, with lead compound DT-23 showing potent inhibition of Cryptococcus neoformans Arg1 and Kcs1, indicating a dual-targeting mechanism that enhances its antifungal potential. acs.org

| Compound | Fungal Strain | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| Compound 12 | Candida albicans | 3.12 | researchgate.net |

| Compound 24 | Candida albicans | 3.12 | researchgate.net |

| Compounds PO-5, PO-6 | Various fungal strains | 2-4 | researchgate.net |

| Compound PP-5 | Candida albicans | 2 (similar to Fluconazole) | researchgate.net |

Antiviral Activity

The structural similarity of purine derivatives to endogenous nucleosides makes them prime candidates for antiviral drug development. mdpi.com Research into N-[2-(phosphonomethoxy)ethyl] (PME) derivatives of purines has identified several compounds with potent antiviral effects, particularly against DNA viruses. nih.gov

For instance, the 2-amino-6-chloropurine derivative of PME was highly active against herpes simplex viruses (HSV-1, HSV-2) with EC₅₀ values of 0.1-0.4 µg/mL, and even more potent against cytomegalovirus (CMV) and varicella-zoster virus (VZV) with EC₅₀ values ranging from 0.006 to 0.3 µg/mL. nih.gov Another derivative, 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (B43567) (PMEDAP), also showed high activity against HSV-1, HSV-2, and VZV. nih.gov

Further studies on C-alkylated purine nucleosides revealed that 8-methyladenosine (B1596262) was a potent and selective inhibitor of the vaccinia virus. nih.gov Meanwhile, 8-ethyl- and 8-vinyladenosine (B134658) were specifically inhibitory to the respiratory syncytial virus, and 8-vinyladenosine also displayed activity against herpes simplex virus (type 1). nih.gov Some 6-heterocyclic substituted purine ribonucleosides have also demonstrated strong antiviral activities. beilstein-journals.org Additionally, oligonucleotides containing an alkynyl group in the 1-position of a 6-thiopurine moiety have shown potent antiviral activity against HIV. d-nb.info

Antitumor and Antiproliferative Effects

The purine scaffold is a privileged structure in the design of anticancer agents due to its central role in nucleic acid synthesis and cellular signaling. mdpi.comd-nb.info Derivatives originating from precursors like this compound have been extensively investigated for their ability to inhibit cancer cell growth and induce cell death.

Target Identification and Mechanism-of-Action Studies (e.g., Kinase Inhibition, Riboswitch Modulation)

A primary mechanism through which purine derivatives exert their antitumor effects is the inhibition of protein kinases, many of which are dysregulated in cancer. nih.gov Cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, are a major target. mdpi.comacs.org

A series of 2,6,9-trisubstituted purines were synthesized and found to be potent inhibitors of CDK1 and CDK2. acs.org Compound 6b from this series, a 2-substituted-6-biarylmethylamino-9-cyclopentylpurine, showed strong cytotoxicity in a human melanoma cell line, which correlated with robust CDK1 and CDK2 inhibition. acs.org Another study on C-2 alkynylated purines identified compounds that strongly inhibited CDK1–cyclin B activity. acs.org The crystal structure of one such inhibitor in complex with human CDK2 revealed the molecular basis for its inhibitory action. acs.org

Beyond CDKs, other kinases are also targeted. Novel 2,6,9-trisubstituted purine derivatives have been identified as potent inhibitors of Bcr-Abl and Btk kinases, which are implicated in leukemia. nih.gov Compounds 5c and 5d were identified as potent dual inhibitors of both kinases. nih.gov A different set of 2,6,9-trisubstituted purines showed enhanced inhibition of Bcr-Abl, with compound III being more selective for Bcr-Abl over other kinases like BTK and CDK-2. mdpi.com Additionally, 2,7,9-trisubstituted 8-oxopurines have been developed as inhibitors of FMS-like tyrosine kinase 3 (FLT3), with compound 15a showing significant selectivity. imtm.cz

Some purine derivatives also target other cellular components. For example, myoseverin, a 2,6,9-trisubstituted purine, acts as a microtubule assembly inhibitor. mdpi.com Another novel purine derivative, 4s , has been identified as a Smoothened (SMO) antagonist, showing antitumor activity by inhibiting the Hedgehog signaling pathway. mdpi.com

| Compound Class | Target Kinase(s) | Key Findings | Reference |

|---|---|---|---|

| 2-substituted-6-biarylmethylamino-9-cyclopentylpurines | CDK1, CDK2 | Compound 6b showed strong cytotoxicity correlated with kinase inhibition. | acs.org |

| C-2 alkynylated purines | CDK1-cyclin B | Compounds 4e and 5e showed strong inhibition (IC₅₀ = 60 nM). | acs.org |

| 2,6,9-trisubstituted purines | Bcr-Abl, Btk | Compounds 5c and 5d identified as potent dual inhibitors. | nih.gov |

| 2,7,9-trisubstituted 8-oxopurines | FLT3 | Compound 15a showed high selectivity for FLT3. | imtm.cz |

| 2,6,9-trisubstituted purines | Bcr-Abl | Compound III showed high selectivity over BTK and CDK-2. | mdpi.com |

Apoptosis Induction Pathways and Cell Cycle Perturbations

A desired outcome of cancer therapy is the induction of apoptosis (programmed cell death) in malignant cells. Many purine derivatives have been shown to trigger this process. Preliminary flow cytometry data for a series of 2,6,9-trisubstituted purines suggested that these compounds induce apoptosis in cancer cells. mdpi.comdoaj.org

Enzyme Inhibition and Receptor Binding Studies

Derivatives of the 2,6,8-tribromopurine core have been investigated for their ability to modulate the function of various enzymes and G-protein coupled receptors (GPCRs). nih.gov The purine structure is central to many biological processes, making it an intuitive starting point for designing molecules that can interact with purine-binding sites on these proteins. nih.gov

Enzyme Inhibition

Substituted purines are recognized as potent inhibitors of several enzyme classes, most notably protein kinases and purine metabolic enzymes. The strategy often involves creating derivatives that can act as mimics of adenosine (B11128) triphosphate (ATP) or other natural purine substrates, thereby blocking the enzyme's active site. nih.gov

One area of investigation has been the inhibition of purine nucleoside phosphorylase (PNP), a key enzyme in the purine salvage pathway. irb.hr Targeting this pathway is a promising strategy for developing new therapeutic agents. irb.hr Studies on 2,6-disubstituted purines against Helicobacter pylori PNP have revealed potent inhibitors. For example, 6-benzylthio-2-chloropurine was identified as a strong, uncompetitive inhibitor of the enzyme. irb.hr

| Compound | Target Enzyme | Inhibition Constant (Kiu) | Inhibition Model | Source |

|---|---|---|---|---|

| 6-BnS-2Cl-Pu | H. pylori PNP | 1.8 ± 0.2 µM | Uncompetitive | irb.hr |

Receptor Binding

The purine scaffold is also central to the study of purinergic signaling, which involves the activation of adenosine and P2Y receptors. nih.gov Derivatives of 2,6,8-substituted purines have been synthesized and evaluated as antagonists for these receptors, particularly the A₂A adenosine receptor (A₂AAR), a target for neurodegenerative disorders. mdpi.com

Research has demonstrated that modifications at the 2-, 6-, and 8-positions of the purine ring significantly influence binding affinity and selectivity across different adenosine receptor subtypes. mdpi.com A comparative study showed that a 2,8,9-trisubstituted purine derivative exhibited high affinity for the A₂AAR, with a Ki value of 1.8 nM. mdpi.com The presence and nature of the substituent at the 8-position, which can be readily modified starting from the 8-bromo precursor, was found to be particularly important for receptor interaction. mdpi.com

| Compound Class/Example | Target Receptor | Binding Affinity (Ki) | Source |

|---|---|---|---|

| 8-bromo-N⁶-substituted-9-alkylpurine (Compound 9) | A₂A Adenosine Receptor | 44 nM | mdpi.com |

| 2-furyl-N⁶-substituted-8-bromo-9-alkylpurine (Compound 13) | A₂A Adenosine Receptor | 1.8 nM | mdpi.com |

| 2-furyl-N⁶-substituted-8-bromo-9-alkylpurine (Compound 13) | A₁ Adenosine Receptor | 50.4 nM (Selectivity A₁/A₂A = 28) | mdpi.com |

| 2-furyl-N⁶-substituted-8-bromo-9-alkylpurine (Compound 13) | A₃ Adenosine Receptor | 12.6 nM (Selectivity A₃/A₂A = 7) | mdpi.com |

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity. mdpi.comfrontiersin.org For derivatives of this compound, SAR analyses have helped elucidate the roles of substituents at each position in determining potency and selectivity for specific biological targets. researchgate.netebi.ac.uk

Key SAR findings for purine derivatives include:

Influence of the C8-Substituent: In the context of adenosine receptor antagonists, the substituent at the 8-position plays a crucial role. Studies comparing 8-bromo, 8-furyl, and 8-unsubstituted analogs revealed that the complete removal of a substituent at this position leads to a significant loss of affinity. Furthermore, replacing the 8-bromo group with a larger 8-furyl ring was shown to enhance binding affinity at A₁ and A₂A receptors. mdpi.com

Impact of C2 and C6 Substituents: The introduction of substituents at the C2 and C6 positions can dramatically alter the molecule's hydrogen-bonding capabilities, which is critical for interaction with the binding sites of enzymes and receptors. avcr.cz

Steric and Electronic Effects: The antiviral activity of purine derivatives has been found to be strongly dependent on the steric and electronic properties of the substituents at the C6 and N7 positions. ebi.ac.uk This suggests that a delicate balance of size, shape, and electronic character is required for optimal interaction with the biological target.

Exploration as Privileged Scaffolds and Chemical Probes

The purine ring system is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.govnih.govscielo.br This status is attributed to its prevalence in nature as a core component of essential biomolecules like DNA, RNA, and ATP, suggesting that its structure is inherently well-suited for interacting with a wide range of biological targets. nih.gov The this compound molecule is an ideal starting point for leveraging this privileged scaffold, as its three distinct reactive sites allow for systematic diversification to generate large chemical libraries aimed at discovering novel bioactive compounds. vulcanchem.comnih.govsigmaaldrich.com

The goal of such library synthesis is often the identification of highly potent and selective molecules that can serve as chemical probes . nih.gov A chemical probe is a small-molecule inhibitor or antagonist that is potent (typically with an IC₅₀ or Ki < 100 nM), selective, and active in cellular contexts. nih.gov Such probes are invaluable tools for studying the biological function of their target protein with high precision. nih.gov

The development of a chemical probe from the this compound scaffold would involve:

Library Synthesis: Utilizing the bromine atoms as synthetic handles for cross-coupling and substitution reactions to create a diverse set of derivatives with varied substituents at the 2-, 6-, and 8-positions. vulcanchem.com

Screening: Testing this library against a specific protein of interest (e.g., a kinase or receptor) to identify initial "hit" compounds.

Optimization: Performing detailed SAR studies on the initial hits to improve potency and selectivity, ultimately leading to a molecule that meets the stringent criteria of a chemical probe. nih.gov

Given its chemical tractability and its foundation as a privileged structure, the this compound scaffold represents a powerful platform for the discovery of next-generation chemical probes to dissect complex biological pathways.

Future Perspectives and Advanced Research Frontiers

Integration in Advanced Materials Science

The intrinsic properties of the purine (B94841) ring system, such as its planarity, aromaticity, and capacity for hydrogen bonding, make it an attractive candidate for the design of novel functional materials. The introduction of heavy halogen atoms, as in 2,6,8-tribromo-7H-purine, further modulates its electronic characteristics and introduces specific interaction points, opening avenues for its use in advanced materials science.

Future research could focus on incorporating this compound as a key organic linker in the synthesis of Metal-Organic Frameworks (MOFs). Purine-based MOFs have already demonstrated potential in specialized applications like the kinetic separation of xylene isomers and photocatalysis. rsc.orgnih.govacs.org By using the tribrominated purine as a linker, it may be possible to construct MOFs with tailored pore sizes and unique electronic properties, suitable for gas storage, selective catalysis, or chemical sensing. nih.govacs.orgrsc.orgresearchgate.net The bromine atoms could also serve as sites for post-synthetic modification, allowing for the fine-tuning of the MOF's properties.

Furthermore, the self-assembly of purine derivatives is a cornerstone of supramolecular chemistry. Halogenation is known to significantly influence intermolecular packing and crystal stability. nih.gov The tribromo-substituents on the purine core can act as specific sites for halogen bonding, a strong and directional non-covalent interaction. This could be exploited to guide the self-assembly of this compound into well-defined nanostructures, such as liquid crystals or organic semiconductors. These "supramolecular synthons" could be foundational in developing new organic electronic materials. rsc.orgscbt.com

| Potential Application Area | Role of this compound | Key Enabling Properties | Illustrative Research Direction |

|---|---|---|---|

| Metal-Organic Frameworks (MOFs) | Organic Linker | Rigid structure, N-donor sites for metal coordination, post-synthetic modification sites (Br atoms). | Synthesis of MOFs for selective gas separation or heterogeneous catalysis. rsc.orgnih.govacs.org |

| Organic Electronics | Functional Building Block | π-conjugated system, potential for ordered self-assembly via halogen bonding. | Development of purine-based materials for organic field-effect transistors (OFETs) or sensors. |

| Supramolecular Polymers | Monomeric Unit | Directional hydrogen and halogen bonding capabilities. rsc.org | Creation of stimuli-responsive materials that assemble/disassemble based on external triggers. |

| Functional Glasses | Glass-Forming Component | Potential to form meltable frameworks similar to other purine-containing ZIFs. rsc.org | Exploration of melt-quenching to produce purine-based glasses with novel optical or conductive properties. |

Development of Targeted Delivery Systems (Preclinical and Conceptual)

While many purine analogs are potent bioactive molecules, their clinical utility can be hampered by poor physicochemical properties or lack of specificity. mdpi.com Encapsulating this compound within advanced drug delivery systems is a promising conceptual strategy to enhance its therapeutic potential in preclinical research.

Nanoparticle-based carriers offer a versatile platform for this purpose. For instance, biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can be used to formulate nanoparticles that encapsulate the compound, potentially improving its bioavailability and providing sustained release. mdpi.com These nanoparticles can be further engineered for active targeting by decorating their surface with ligands (e.g., antibodies, peptides, or aptamers) that bind to receptors overexpressed on specific cell types, such as cancer cells. dntb.gov.uadovepress.com For example, conjugating a targeting moiety for hepatocyte-specific receptors could direct the payload to the liver. mdpi.comdntb.gov.ua

Another conceptual approach involves leveraging the intrinsic properties of the purine core itself. Trypanosomes, for example, possess highly efficient purine nucleobase transporters that can be exploited for the selective uptake of purine-based drugs. asm.org It is conceivable that this compound could be recognized by such transporters, offering a passive targeting mechanism in certain pathological contexts. Additionally, self-assembling prodrugs, where the purine analog is modified to form nanoparticles, represent an innovative delivery strategy that has been explored for other nucleoside analogs. acs.org

| Delivery System Type | Conceptual Components | Targeting Strategy | Potential Advantages |

|---|---|---|---|

| Polymeric Nanoparticles | PLGA, this compound (core), Targeting Ligand (surface) | Active targeting via ligand-receptor binding. mdpi.com | Improved bioavailability, sustained release, reduced systemic exposure. |

| Liposomes | Phospholipid bilayer, Aqueous core with this compound | Passive targeting (EPR effect), can be surface-functionalized for active targeting. dovepress.com | High drug loading capacity for hydrophilic/hydrophobic compounds, biocompatibility. |

| Gold Nanoparticles (AuNPs) | Gold core, this compound conjugated to surface | Can be used for theranostics (imaging and therapy). acs.org | Tunable optical properties, ease of surface functionalization. |

| Immunoconjugates | Monoclonal antibody specific to a target antigen, Linker, this compound | Highly specific antibody-antigen recognition. ashpublications.org | High target specificity, delivery of potent payload directly to target cells. |

Application in Chemical Biology and Proteomics Research

The field of chemical biology utilizes small molecules to probe and perturb biological systems, and proteomics aims to characterize the entire complement of proteins in a cell or organism. This compound is an ideal candidate for development into a chemical probe to identify its protein binding partners and elucidate its mechanism of action. nih.gov

A key methodology is Activity-Based Protein Profiling (ABPP), a powerful chemical proteomic strategy for profiling enzyme activities in complex biological systems. annualreviews.org The tribrominated purine could be developed into a bespoke activity-based probe (ABP). This would involve synthetically modifying the structure to incorporate a reporter tag (like biotin (B1667282) for enrichment or a fluorophore for imaging) while retaining one or more of the bromine atoms as a latent reactive group to form a covalent bond with its protein target(s).

Alternatively, a competitive ABPP approach could be employed. biorxiv.org In this strategy, a biological system is pre-incubated with this compound before being treated with a broad-spectrum ABP that targets a large family of proteins. The protein targets of the tribromopurine are then identified by mass spectrometry as those whose labeling by the broad-spectrum probe is significantly reduced. This method bypasses the need for probe synthesis and identifies targets engaged by the original, unmodified compound. biorxiv.orgevotec.com Such studies could reveal novel protein-ligand interactions and provide critical insights into the cellular pathways modulated by this compound. acs.org

| Proteomics Strategy | Principle | Required Modification to Purine | Key Outcome |

|---|---|---|---|

| Probe Synthesis ABPP | A tagged version of the purine covalently labels its protein targets for identification. annualreviews.org | Addition of a reporter tag (e.g., biotin, fluorophore) and a reactive group. | Direct identification of protein targets and sites of covalent modification. |

| Competitive ABPP | Unmodified purine competes with a broad-spectrum probe for binding to target proteins. biorxiv.org | None required. | Identification of specific protein targets engaged by the parent compound in a native system. |

| Photoaffinity Labeling | A photoreactive group on the purine is activated by UV light to form a covalent bond with nearby proteins. | Addition of a photoreactive group (e.g., diazirine, benzophenone) and a reporter tag. | Captures both covalent and non-covalent binding partners. |

| Thermal Proteome Profiling (TPP) | Ligand binding stabilizes target proteins against thermal denaturation. | None required. | Identifies targets based on shifts in protein melting temperature upon ligand binding. |

Computational Drug Design and Virtual Screening Initiatives

Computational techniques are indispensable in modern drug discovery for accelerating the identification and optimization of lead compounds. The structure of this compound can serve as an excellent starting point for in silico initiatives.

Ligand-based virtual screening is a powerful approach when a biological target is unknown. A pharmacophore model can be generated based on the three-dimensional structure of this compound, defining the essential steric and electronic features required for activity, including the positions of the bromine atoms as potential halogen bond donors. researchgate.netmdpi.com This model can then be used to screen vast virtual libraries of compounds to identify diverse molecules that match the pharmacophore and are therefore likely to share a similar biological activity.

If a specific protein target is identified (e.g., via proteomics), structure-based drug design becomes feasible. Molecular docking simulations can predict the binding mode and affinity of this compound within the protein's active or allosteric site. mdpi.com These simulations can elucidate key interactions, such as hydrogen or halogen bonds, that contribute to binding. mdpi.com This information is invaluable for guiding the rational design of new derivatives with improved potency and selectivity. Computational studies can also predict how modifications to the purine scaffold would affect crucial drug-like properties.

| Step | Computational Method | Description | Objective |

|---|---|---|---|

| 1. Starting Point | Pharmacophore Modeling | Define the 3D arrangement of key features of this compound (e.g., H-bond donors/acceptors, aromatic rings, halogen atoms). mdpi.com | Create a query for searching compound databases. |

| 2. Library Screening | Ligand-Based Virtual Screening | Rapidly screen millions of virtual compounds against the pharmacophore model. | Identify a set of "hit" compounds with diverse chemical scaffolds but similar pharmacophoric features. |

| 3. Target Interaction (if known) | Molecular Docking | Predict the binding pose and score the interaction of hit compounds within the target protein's binding site. mdpi.com | Prioritize hits based on their predicted binding affinity and interaction patterns. |

| 4. Refinement | Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the ligand-protein complex over time to assess the stability of the predicted binding pose. | Confirm the stability of key interactions and refine the understanding of the binding mode. |

| 5. Optimization | In Silico Derivatization | Computationally design and evaluate new analogs based on the most promising hits to improve potency or other properties. | Generate a small, focused list of novel compounds for chemical synthesis and biological testing. |

Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use of hazardous substances, are increasingly important in pharmaceutical manufacturing. Future research should prioritize the development of sustainable synthetic routes to this compound and its derivatives.

A key area for improvement is the bromination step. Traditional methods often use elemental bromine, which is highly toxic and corrosive. Greener alternatives include using a combination of sodium or potassium bromide with an oxidant like bromate (B103136) in an aqueous medium, which generates the brominating agent in situ. acs.org The use of solid, stable N-halosuccinimides (NBS) is another common and often safer alternative. researchgate.net

Microwave-assisted organic synthesis (MAOS) is a well-established green chemistry technique that can dramatically accelerate reactions, often leading to higher yields and cleaner product profiles with reduced solvent usage. nih.govoatext.com Applying microwave irradiation to the synthesis and functionalization of the purine core could significantly improve the efficiency and environmental footprint of the process. rsc.org Furthermore, exploring solvent-free reaction conditions or using environmentally benign solvents (e.g., water, ethanol (B145695), or bio-based ionic liquids) can drastically reduce chemical waste. rsc.orgbohrium.commdpi.com Mechanochemical synthesis, which involves conducting reactions by grinding solid reactants together, represents another promising solvent-free approach. researchgate.net

| Synthetic Step | Traditional Method | Potential Green Alternative | Green Chemistry Principle Addressed |

|---|---|---|---|

| Purine Ring Formation | Multi-step synthesis in high-boiling organic solvents. | One-pot, multicomponent reactions; visible-light enhanced synthesis. researchgate.netacs.org | Atom Economy, Energy Efficiency. |

| Bromination | Use of elemental bromine (Br₂) in chlorinated solvents. | In situ generation from NaBr/NaOCl in flow chemistry; KBr/KBrO₃ in water. acs.orgnih.gov | Safer Chemicals, Accident Prevention. |

| Heating | Conventional oil bath heating for extended periods. | Microwave-assisted heating for rapid, efficient reactions. nih.govrsc.org | Energy Efficiency, Reduced Reaction Time. |

| Solvent Use | Use of volatile and often toxic organic solvents (e.g., DMF, chlorinated solvents). | Solvent-free (mechanochemical) synthesis; use of green solvents like water or bio-based ionic liquids. rsc.orgbohrium.comresearchgate.net | Safer Solvents, Pollution Prevention. |

| Catalysis | Use of precious metal catalysts (e.g., Palladium). | Catalyst-free reactions; use of earth-abundant metal catalysts (e.g., Iron, Copper). rsc.orghuarenscience.com | Catalysis, Use of Renewable Feedstocks (for bio-based catalysts). |

Q & A

Q. What are the key synthetic routes for 2,6,8-tribromo-7H-purine, and how do reaction conditions influence yield and purity?

The synthesis of this compound can be optimized by varying brominating agents (e.g., bromine in acidic media or N-bromosuccinimide) and controlling reaction temperatures. For example, chlorination of purine thiol derivatives (e.g., 2,6,8-purinetrithiol) with halogenating agents under anhydrous methanol yields halogenated purines, but bromination may require longer reaction times due to steric hindrance . Purity can be enhanced via recrystallization in methanol or ethanol, with yields typically ranging from 60–75% depending on stoichiometric ratios.

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

Structural validation requires a combination of:

- IR spectroscopy : Confirming bromine substitution via C-Br stretching vibrations (550–650 cm⁻¹) and purine ring vibrations (e.g., N-H bending at 1600–1700 cm⁻¹) .

- NMR : H NMR should show absence of protons at positions 2, 6, and 8 due to bromination, with a singlet for the H-7 proton (~δ 8.5 ppm).

- Mass spectrometry : Molecular ion peaks at m/z 335 (M) for CHBrN .

Q. What are the critical safety considerations when handling this compound in the lab?

Due to its potential toxicity and reactivity:

- Use fume hoods to avoid inhalation of bromine vapors during synthesis.

- Store the compound in amber vials at –20°C to prevent photodegradation.

- Conduct toxicity screening (e.g., Ames test) before biological assays .

Advanced Research Questions

Q. How do electronic effects of bromine substituents influence the reactivity of this compound in nucleophilic substitution reactions?

Bromine’s electron-withdrawing nature deactivates the purine ring, directing nucleophilic attack preferentially to the 6-position due to lower steric hindrance compared to 2- and 8-positions. For example, reaction with ammonia in ethanol at 80°C yields 6-amino-2,8-dibromopurine, while harsher conditions (e.g., NH/CuSO at 120°C) may displace bromine at the 8-position . Computational studies (DFT) can predict regioselectivity by analyzing charge distribution and transition-state energies.

Q. What experimental strategies resolve contradictions in reported spectral data for this compound derivatives?

Discrepancies in NMR or IR data often arise from solvent effects or impurities. To address this:

Q. How can researchers optimize the reproducibility of this compound synthesis across labs?

Reproducibility requires strict documentation of:

- Reagent purity : Specify bromine sources (e.g., ≥99% purity) and solvent batch numbers.

- Reaction monitoring : Use TLC (silica gel, ethyl acetate/hexane 1:3) to track intermediate formation.

- Post-synthesis protocols : Include detailed recrystallization steps and drying conditions (e.g., vacuum desiccation for 24 hours) .

Q. What role does this compound play in designing purine antagonists for biochemical studies?

The compound serves as a precursor for synthesizing purine antagonists by replacing bromine with functional groups (e.g., -SH, -NH). For example, substituting bromine at the 6-position with a thiol group generates 6-mercaptopurine analogs, which inhibit enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) in cancer cell studies .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting bioactivity data for this compound in enzyme inhibition assays?

Contradictions may arise from assay conditions (e.g., pH, cofactors). Mitigate this by:

Q. What statistical methods are recommended for analyzing substituent effects on this compound’s stability?

Use multivariate analysis (e.g., PCA or PLS regression) to correlate substituent electronic parameters (Hammett σ constants) with degradation rates. Accelerated stability studies (40°C/75% RH for 6 months) can model shelf-life under varying conditions .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.